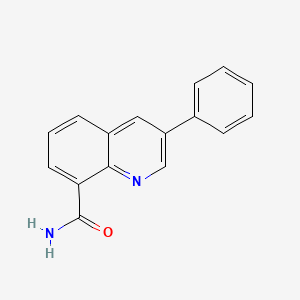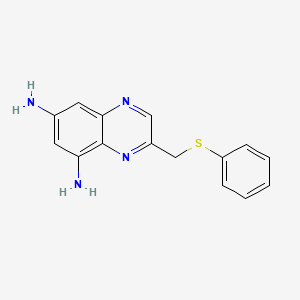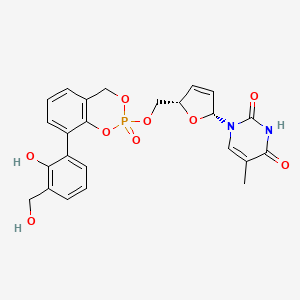
3-sal-cyclosal-d4TMP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-sal-cyclosal-d4TMP involves the preparation of cyclosaligenyl derivatives of 2’,3’-didehydro-2’,3’-dideoxythymidine monophosphate. The synthetic route typically includes the following steps :
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using appropriate protecting groups.
Formation of Cyclosaligenyl Moiety: The cyclosaligenyl moiety is introduced through a series of chemical reactions, including esterification and cyclization.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-sal-cyclosal-d4TMP undergoes various chemical reactions, including :
Hydrolysis: The compound undergoes selective chemical hydrolysis to release the active nucleotide monophosphate.
Enzymatic Cleavage: Enzyme-cleavable groups attached to the cyclosaligenyl moiety facilitate the release of the active nucleotide within cells.
Common reagents and conditions used in these reactions include phosphate buffer, cell extracts, and human serum. The major product formed from these reactions is the active nucleotide monophosphate, which exerts antiviral activity.
Wissenschaftliche Forschungsanwendungen
3-sal-cyclosal-d4TMP has several scientific research applications, including :
Antiviral Research: The compound is used to study the antiviral activity of nucleoside analogs against various viral diseases, including human immunodeficiency virus (HIV).
Nucleotide Metabolism Studies: It serves as a valuable tool for investigating nucleoside/nucleotide metabolism and the intracellular delivery of nucleotides.
Drug Development: The compound is explored as a potential therapeutic agent in the development of antiviral drugs.
Wirkmechanismus
The mechanism of action of 3-sal-cyclosal-d4TMP involves the selective delivery of the active nucleotide monophosphate into cells . Once inside the cells, the compound undergoes chemical hydrolysis and enzymatic cleavage to release the active nucleotide. This active nucleotide inhibits viral replication by interfering with the viral reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA.
Vergleich Mit ähnlichen Verbindungen
3-sal-cyclosal-d4TMP is unique compared to other similar compounds due to its selective chemical hydrolysis and efficient intracellular delivery of the active nucleotide . Similar compounds include:
CycloSal-d4T: Another pronucleotide with similar antiviral activity but different structural modifications.
CycloSal-2’,3’-dideoxyuridine monophosphate: A pronucleotide designed for the delivery of a different nucleoside analog.
These compounds share the common goal of improving the biological activity of nucleoside analogs through efficient intracellular delivery.
Eigenschaften
Molekularformel |
C24H23N2O9P |
|---|---|
Molekulargewicht |
514.4 g/mol |
IUPAC-Name |
1-[(2R,5S)-5-[[8-[2-hydroxy-3-(hydroxymethyl)phenyl]-2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl]oxymethyl]-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23N2O9P/c1-14-10-26(24(30)25-23(14)29)20-9-8-17(34-20)13-33-36(31)32-12-16-5-3-7-19(22(16)35-36)18-6-2-4-15(11-27)21(18)28/h2-10,17,20,27-28H,11-13H2,1H3,(H,25,29,30)/t17-,20+,36?/m0/s1 |
InChI-Schlüssel |
ONCMROQDJNEQJX-AVINKISOSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC(=C5O)CO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC(=C5O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



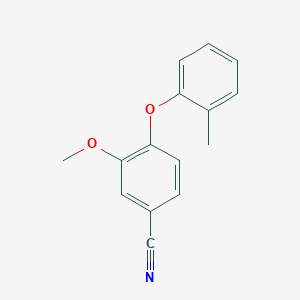
![3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10843096.png)
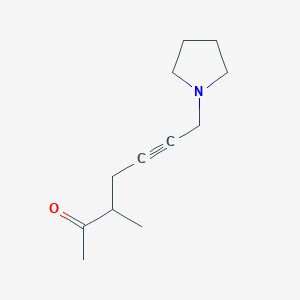


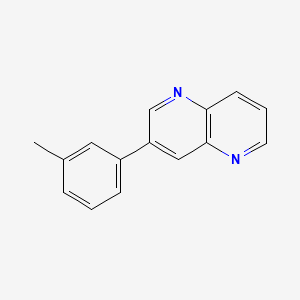
![3-Methyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10843117.png)
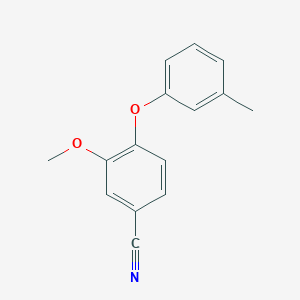


![3-Phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B10843150.png)
